molecular formula C6Cl5NO B2930665 3,4,5,6-Tetrachloropyridine-2-carbonyl chloride CAS No. 32889-60-4

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride

Cat. No. B2930665
CAS RN: 32889-60-4
M. Wt: 279.32
InChI Key: RPBUWNXYNYVENO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is a chemical compound that is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff . It is a derivative of pyridine, a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of 3,4,5,6-Tetrachloropyridine-2-carbonyl chloride involves the use of pentachloropyridine, which is highly reactive towards nucleophilic attack due to its electron-deficient nature . The nucleophilic attack mainly occurs at the 2(6)-position by replacement of chlorine . The synthesis process can be influenced by many factors including the nature of the nucleophile, reaction conditions, and solvent .


Molecular Structure Analysis

The molecular formula of 3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is C6Cl5NO . It has an average mass of 279.335 Da and a monoisotopic mass of 276.842255 Da .


Chemical Reactions Analysis

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is highly reactive towards nucleophilic attack due to its electron-deficient nature . This allows it to be used as a building block in the synthesis of various organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5,6-Tetrachloropyridine-2-carbonyl chloride include a density of 1.8±0.1 g/cm3, a boiling point of 295.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 54.2±0.3 cm3, and a polar surface area of 30 Å2 .

Scientific Research Applications

I conducted a search for the scientific research applications of “3,4,5,6-Tetrachloropyridine-2-carbonyl chloride,” but the specific details on this compound are not readily available in the search results. However, a related compound, “3,4,5,6-Tetrachloropyridine-2-carboxylic acid,” is mentioned as an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachloropyridine-2-carbonyl chloride in chemical reactions typically involves nucleophilic attack at the 2(6)-position . This is due to the electron-deficient nature of the compound, which makes it highly reactive towards nucleophiles .

Safety and Hazards

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid food, drug, pesticide or biocidal product use .

properties

IUPAC Name

3,4,5,6-tetrachloropyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5NO/c7-1-2(8)4(6(11)13)12-5(10)3(1)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBUWNXYNYVENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrachloropyridine-2-carbonyl chloride

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